2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid typically involves the reaction of formaldehyde with propionaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at a controlled temperature, followed by neutralization with an acid like formic acid .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors, precise temperature control, and efficient purification methods to obtain high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Esterification: Acid catalysts like sulfuric acid (H2SO4) are employed.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Esterification: Formation of esters.
Scientific Research Applications
2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in metabolic pathways and enzyme interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid involves its interaction with various molecular targets. The hydroxyl and carboxyl groups enable the compound to participate in hydrogen bonding and electrostatic interactions, influencing biochemical pathways and enzyme activities .
Comparison with Similar Compounds
2,2-Bis(hydroxymethyl)propionic acid:
2,3-Dihydroxyisobutyric acid: Another compound with similar hydroxyl and carboxyl groups but with a different carbon backbone.
Uniqueness: 2,3-Dihydroxy-2-(hydroxymethyl)propanoic acid is unique due to its specific arrangement of hydroxyl and carboxyl groups, which confer distinct reactivity and applications in various fields .
Properties
Molecular Formula |
C4H8O5 |
---|---|
Molecular Weight |
136.10 g/mol |
IUPAC Name |
2,3-dihydroxy-2-(hydroxymethyl)propanoic acid |
InChI |
InChI=1S/C4H8O5/c5-1-4(9,2-6)3(7)8/h5-6,9H,1-2H2,(H,7,8) |
InChI Key |
OJSKBWPAXWEHAA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(C(=O)O)O)O |
Origin of Product |
United States |
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